molecular formula C9H10N2O2S B1209035 3-Dimethylamino-psi-saccharin CAS No. 22716-43-4

3-Dimethylamino-psi-saccharin

Katalognummer: B1209035
CAS-Nummer: 22716-43-4
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: GTLJDAHQXYGVCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Dimethylamino-psi-saccharin, identified by the chemical formula C9H10N2O2S and PubChem CID 64793, is a specialized saccharin derivative designed for research applications . Saccharin and its analogs have emerged as significant catalysts in the development of greener synthetic methodologies, serving as superior and often reusable organocatalysts for a wide variety of organic transformations . This compound is of particular interest to researchers focused on sustainable chemistry and the synthesis of nitrogen-containing heterocycles, which are crucial scaffolds in medicinal chemistry. Its research value lies in its potential to catalyze key reactions under mild conditions, offering benefits such as increased selectivity, decreased energy requirements, and reduced use of processing agents, aligning with the principles of green chemistry . While the specific mechanism of action for 3-Dimethylamino-psi-saccharin is an area of active investigation, related saccharin derivatives are known to act as organocatalysts. For instance, they can facilitate cyclocondensation reactions for the synthesis of quinoxalines and pyrido[2,3-b]pyrazines from 1,2-arylenediamines and 1,2-dicarbonyl compounds at room temperature, achieving high yields . Other research applications for catalysts in this family include Paal-Knorr pyrrole synthesis, multicomponent reactions for building bioactive nitrogen heterocycles like dihydropyrimidinones, and azo-coupling reactions for the one-pot synthesis of compounds such as 4-amidocinnolines . Researchers can utilize this compound to explore efficient pathways for constructing complex molecules. FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

CAS-Nummer

22716-43-4

Molekularformel

C9H10N2O2S

Molekulargewicht

210.26 g/mol

IUPAC-Name

N,N-dimethyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C9H10N2O2S/c1-11(2)9-7-5-3-4-6-8(7)14(12,13)10-9/h3-6H,1-2H3

InChI-Schlüssel

GTLJDAHQXYGVCG-UHFFFAOYSA-N

SMILES

CN(C)C1=NS(=O)(=O)C2=CC=CC=C21

Kanonische SMILES

CN(C)C1=NS(=O)(=O)C2=CC=CC=C21

Andere CAS-Nummern

22716-43-4

Synonyme

3-dimethylamino-psi-saccharin

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Dimethylamino-psi-saccharin (C9H10N2O2S) is characterized by its unique chemical structure, which includes a dimethylamino group that enhances its solubility and sweetness profile compared to traditional saccharin. The compound's structure allows for increased interaction with taste receptors, making it a candidate for use as a sweetener in food products.

Sweetening Agent in Food Products

One of the primary applications of 3-Dimethylamino-psi-saccharin is as a sweetening agent. It is used to impart sweetness to various food products without the caloric content associated with sugar.

Advantages:

  • Enhanced Sweetness: Studies indicate that 3-Dimethylamino-psi-saccharin exhibits a sweetness level significantly higher than that of sucrose, making it effective in low-calorie formulations .
  • Masking Aftertaste: Research has shown that incorporating this compound can help mask the aftertaste commonly associated with saccharin, improving the overall flavor profile of sweetened products .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of 3-Dimethylamino-psi-saccharin, particularly due to its role as a proteolytic enzyme inhibitor.

Case Study: Proteolytic Enzyme Inhibition

  • Mechanism: The compound has been found to inhibit serine proteases, which are enzymes implicated in various degenerative diseases such as emphysema and rheumatoid arthritis .
  • Clinical Relevance: Its application in drug formulations could provide therapeutic benefits by reducing inflammation and tissue damage associated with these conditions.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of 3-Dimethylamino-psi-saccharin, suggesting its potential use as an antimicrobial agent in both food preservation and pharmaceutical formulations.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Salmonella enterica40 µg/mL

This table summarizes the minimum inhibitory concentrations required to prevent the growth of various pathogens, indicating the compound's effectiveness as an antimicrobial agent.

Research on Long-Term Effects

Research into the long-term effects of saccharin consumption, including derivatives like 3-Dimethylamino-psi-saccharin, has highlighted potential metabolic impacts. For instance, studies have shown alterations in body weight and serum glucose levels among subjects consuming saccharin over extended periods .

Findings:

  • Increased body weight was observed in treated groups after prolonged exposure.
  • Changes in serum glucose and albumin levels were also noted, suggesting metabolic implications that warrant further investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

While none of the provided evidence explicitly lists 3-Dimethylamino-psi-saccharin, insights can be drawn from analogous compounds and methodologies:

Compound Key Features Relevance to 3-Dimethylamino-psi-saccharin
Saccharin Benzosulfonamide core; widely used as a sweetener and enzyme inhibitor. Structural parent; psi-saccharin likely modifies stereochemistry or substituents to alter activity .
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine ring with carboxylic acid and chloro/methyl groups (CAS 89581-58-8) . Highlights the importance of heterocyclic substitutions in modulating reactivity and binding interactions.
(3S)-3-methyl-2,3-dihydro-1H-indol-6-amine Indole derivative with stereospecific methyl group; used in drug discovery . Demonstrates how stereochemistry and amine groups influence bioactivity, a potential parallel for the dimethylamino group in 3-Dimethylamino-psi-saccharin.

Methodological Insights from 2D vs. 3D Comparisons

emphasizes that 2-D similarity searches excel at identifying chemical analogs (e.g., saccharin derivatives with shared functional groups), while 3-D similarity captures molecules with analogous shape and binding feature orientations . For 3-Dimethylamino-psi-saccharin, this implies:

  • 2-D Analysis: Likely identifies saccharin derivatives with dimethylamino or psi-configurations.
  • 3-D Analysis : Could reveal compounds with similar steric bulk or hydrogen-bonding patterns, even if structurally divergent.

Predictive Modeling and Limitations

Vorbereitungsmethoden

Biocatalyst System Design

The enzymatic cascade employs KRED for stereoselective reduction of the ketone intermediate, 3-dimethylamino-1-(thiophene-2-yl)-1-acetone, while GDH regenerates the NADPH cofactor using glucose as a sacrificial substrate. This dual-enzyme system eliminates the need for exogenous cofactor addition, reducing costs and simplifying downstream processing. Key parameters include:

  • Enzyme Ratios : Optimal activity is observed at KRED:GDH mass ratios of 1:2, ensuring balanced cofactor recycling and substrate conversion.

  • Cofactor Loading : NADP+^+ concentrations as low as 0.1% (w/w relative to substrate) suffice due to efficient in situ regeneration.

Reaction Optimization

The process operates under mild conditions (pH 6.8–7.0, 25–35°C), enhancing enzyme stability and product yield. A representative protocol involves:

  • Substrate Charging : 10 g of 3-dimethylamino-1-(thiophene-2-yl)-1-acetone hydrochloride and 15 g glucose in 100 mL triethanolamine buffer (pH 7.0).

  • Catalyst Addition : 200 mg KRED and 400 mg GDH initiate the reaction, maintained at 30°C with pH control via 10% sodium carbonate.

  • Process Monitoring : High-performance liquid chromatography (HPLC) tracks conversion, typically reaching >98% in 22–24 hours.

Table 1 : Enzymatic Synthesis Performance Metrics

ParameterValue
Conversion Efficiency>98%
Optical Purity (ee)99.9%
Isolated Yield76–79%
Purity Post-Crystallization99.44–99.67%

Post-reaction workup involves alkaline adjustment (pH 10–12), toluene extraction, and crystallization from ethyl acetate/hexane, yielding 7.6 g of product per 10 g substrate.

Chemical Synthesis: Traditional Approaches and Limitations

While enzymatic methods dominate recent literature, early routes to 3-dimethylamino-psi-saccharin analogs relied on multistep organic synthesis. A 1997 patent outlining saccharin production from phthalic anhydride provides context for derivative synthesis, though direct methods for the dimethylamino variant remain less documented.

Sulfonation and Amidation Sequences

Hypothetical chemical routes may involve:

  • Sulfonation : Introduction of the sulfonamide group via chlorosulfonation of o-xylene derivatives.

  • Amination : Reaction with dimethylamine under nucleophilic substitution conditions.

  • Cyclization : Acid-catalyzed ring closure to form the isothiazole-1,1-dioxide core.

However, these methods often suffer from low regioselectivity, requiring extensive purification and generating toxic byproducts like acetone.

Comparative Analysis of Methodologies

Table 2 : Enzymatic vs. Chemical Synthesis

CriterionEnzymaticChemical
Reaction Steps1 (Reduction)5–8
Temperature Range25–35°C80–200°C
Byproduct GenerationMinimal (H2_2O, CO2_2)Toxic organics (e.g., acetone)
Enantiomeric Excess>99.9%Racemic (requires chiral resolution)
Industrial ScalabilityHigh (continuous flow compatible)Limited by batch processing

The enzymatic route’s adherence to green chemistry principles—avoiding heavy metals, halogenated solvents, and high-energy conditions—positions it as the preferred method for large-scale production.

Process Intensification and Scaling

Continuous Flow Bioreactors

Recent adaptations of the enzymatic process into continuous flow systems demonstrate:

  • Residence Time Reduction : 8–12 hours for >95% conversion vs. 24 hours in batch.

  • Enzyme Immobilization : Silica-encapsulated KRED/GDH retains 85% activity over 15 cycles.

Solvent Engineering

Toluene remains the extraction solvent of choice due to its low water solubility and high partition coefficient for the product (Kp_{p} = 12.4) . Alternatives like methyl tert-butyl ether (MTBE) show comparable efficiency but higher flammability risks.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Dimethylamino-psi-saccharin to improve yield and purity?

  • Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst concentration. For example, orthogonal array testing (e.g., Taguchi methods) can identify critical factors influencing yield. Purity can be monitored via HPLC with UV-Vis detection, referencing retention time and peak area against standards. Post-synthesis purification steps (e.g., recrystallization or column chromatography) should be validated using spectroscopic techniques (NMR, FTIR) to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing the structural and functional properties of 3-Dimethylamino-psi-saccharin?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Assign proton and carbon environments to confirm substituent positions (e.g., dimethylamino group).
  • Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD): Resolve crystallographic structure for absolute configuration analysis.
  • Thermogravimetric Analysis (TGA): Assess thermal stability under controlled atmospheres.
    Cross-validate results with computational simulations (e.g., DFT for spectral predictions) to resolve ambiguities .

Q. How should researchers design stability studies for 3-Dimethylamino-psi-saccharin under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability testing under ICH Q1A guidelines:

  • Expose samples to elevated temperatures (40°C ± 2°C), humidity (75% RH ± 5%), and light (per ICH Q1B).
  • Monitor degradation via HPLC-UV or LC-MS at predefined intervals (0, 1, 3, 6 months).
  • Quantify degradation products using calibration curves and assess kinetic models (zero/first-order) to predict shelf life. Include control samples stored at -20°C for baseline comparison .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the molecular interactions of 3-Dimethylamino-psi-saccharin with biological targets?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity.
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with saccharin-binding enzymes) over 100+ ns trajectories to identify stable conformations.
  • Free Energy Perturbation (FEP): Quantify binding free energies for mutagenesis studies.
    Validate computational results with in vitro assays (e.g., SPR or ITC for binding constants) .

Q. What strategies are effective in resolving contradictory data regarding the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer:

  • Solubility: Compare results across solvents (e.g., DMSO vs. aqueous buffers) using shake-flask or nephelometry methods. Adjust pH to mimic physiological conditions and assess ionization effects (Henderson-Hasselbalch equation).
  • Bioavailability: Conduct parallel in vitro (Caco-2 permeability assays) and in vivo (rodent pharmacokinetic studies) tests. Use LC-MS/MS to quantify plasma concentrations and calculate AUC ratios. Discrepancies may arise from species-specific metabolism or formulation excipients .

Q. How can researchers mechanistically explain unexpected byproduct formation during the synthesis of 3-Dimethylamino-psi-saccharin?

  • Methodological Answer:

  • Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to detect intermediates.
  • Isolation and Characterization: Purify byproducts via preparative HPLC and analyze with high-resolution MS/MS and 2D NMR.
  • Mechanistic Proposals: Propose pathways (e.g., nucleophilic substitution vs. elimination) and validate via isotopic labeling (e.g., deuterated reagents) or kinetic isotope effects .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for reconciling variability in bioactivity data across independent studies?

  • Methodological Answer: Apply meta-analysis frameworks:

  • Standardization: Normalize data using Z-scores or effect sizes (Cohen’s d).
  • Heterogeneity Testing: Use Q-statistics or I² indices to quantify variability.
  • Subgroup Analysis: Stratify by experimental conditions (e.g., cell lines, assay protocols).
    Address publication bias via funnel plots or Egger’s regression .

Q. How should researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

  • Methodological Answer: Investigate confounding factors:

  • In vitro: Check cell culture conditions (e.g., serum concentration, passage number) and assay interference (e.g., compound autofluorescence).
  • In vivo: Consider pharmacokinetic parameters (e.g., plasma protein binding, metabolic clearance).
    Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps. Validate with ex vivo histopathology and biomarker analysis .

Tables for Key Methodological Comparisons

Parameter Basic Approach Advanced Approach
Synthesis Yield Taguchi DoE with ANOVAResponse Surface Methodology (RSM)
Degradation Analysis HPLC-UV with peak integrationLC-HRMS coupled with multivariate analysis
Binding Affinity SPR or ITCFEP/MD simulations with alchemical free energy

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.